molecular formula C18H19NO2 B13893175 Ethyl 2-[(diphenylmethylene)amino]propanoate CAS No. 69555-16-4

Ethyl 2-[(diphenylmethylene)amino]propanoate

Cat. No.: B13893175
CAS No.: 69555-16-4
M. Wt: 281.3 g/mol
InChI Key: HQJUZZSNMDRJNP-UHFFFAOYSA-N
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Description

Ethyl 2-[(diphenylmethylene)amino]propanoate is an organic compound with the molecular formula C18H19NO2. It is also known as ethyl N-(diphenylmethylene)glycinate. This compound is a derivative of glycine and is characterized by the presence of a diphenylmethylene group attached to the amino group of glycine. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Ethyl 2-[(diphenylmethylene)amino]propanoate can be synthesized through a reaction between benzophenone and glycine ethyl ester hydrochloride. The reaction is typically carried out under nitrogen protection to prevent oxidation. The process involves the following steps :

    Reactants: Benzophenone, glycine ethyl ester hydrochloride, p-toluenesulfonic acid (TsOH), and diisopropylethylamine (DIPEA).

    Solvent: Toluene.

    Reaction Conditions: The reaction mixture is heated to 90°C and stirred for 18 hours.

    Product Isolation: The reaction mixture is then separated, and the product is purified to obtain this compound with a yield of approximately 43%.

Chemical Reactions Analysis

Ethyl 2-[(diphenylmethylene)amino]propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides to form substituted derivatives.

Scientific Research Applications

Ethyl 2-[(diphenylmethylene)amino]propanoate has several applications in scientific research, including :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(diphenylmethylene)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It can also interact with receptors and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-[(diphenylmethylene)amino]propanoate can be compared with other similar compounds, such as ethyl 2-[(diphenylmethylene)amino]acetate and ethyl 2-[(diphenylmethylene)amino]butanoate. These compounds share similar structural features but differ in the length of the carbon chain attached to the amino group. The unique structure of this compound makes it particularly useful in specific synthetic applications and research studies .

Properties

CAS No.

69555-16-4

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

ethyl 2-(benzhydrylideneamino)propanoate

InChI

InChI=1S/C18H19NO2/c1-3-21-18(20)14(2)19-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3

InChI Key

HQJUZZSNMDRJNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)N=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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